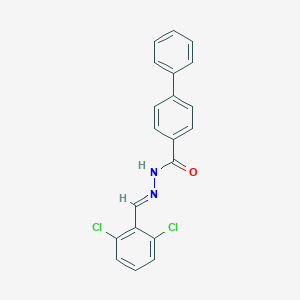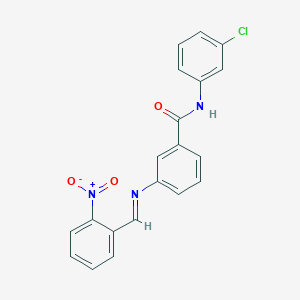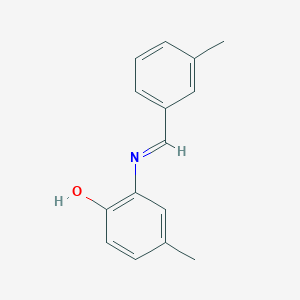![molecular formula C21H15N3O5 B325677 N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE](/img/structure/B325677.png)
N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]biphenyl-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]biphenyl-4-carbohydrazide typically involves the condensation reaction between 6-nitro-1,3-benzodioxole-5-carbaldehyde and biphenyl-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale recrystallization techniques for purification.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazone moiety under mild conditions.
Major Products
Oxidation: Formation of nitro derivatives or further oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Applications De Recherche Scientifique
N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]biphenyl-4-carbohydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]biphenyl-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The nitro group and hydrazone moiety play crucial roles in these interactions, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]biphenyl-4-carbohydrazide is unique due to the presence of the nitro group on the benzodioxole ring, which imparts distinct electronic properties and potential biological activities. This differentiates it from other similar compounds that may have different substituents on the aromatic rings, leading to variations in their chemical behavior and applications .
Propriétés
Formule moléculaire |
C21H15N3O5 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-4-phenylbenzamide |
InChI |
InChI=1S/C21H15N3O5/c25-21(16-8-6-15(7-9-16)14-4-2-1-3-5-14)23-22-12-17-10-19-20(29-13-28-19)11-18(17)24(26)27/h1-12H,13H2,(H,23,25)/b22-12+ |
Clé InChI |
IHYSDKKFXIRNKE-WSDLNYQXSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-] |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-] |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-(benzyloxy)benzylidene]-2-nitrobenzohydrazide](/img/structure/B325597.png)

![N'-[(4-methoxy-1-naphthyl)methylene]-4-biphenylcarbohydrazide](/img/structure/B325599.png)

![N'-[(5-methyl-2-thienyl)methylene]-4-biphenylcarbohydrazide](/img/structure/B325603.png)
![N'-(3,4,5-trimethoxybenzylidene)[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B325604.png)
![2-iodo-N'-[(4-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B325606.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-3-nitrobenzohydrazide](/img/structure/B325608.png)

![4-Methyl-2-[(1-naphthylmethylene)amino]phenol](/img/structure/B325612.png)
![4-methyl-2-{[(5-methyl-2-thienyl)methylene]amino}phenol](/img/structure/B325613.png)

![propyl 4-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzoate](/img/structure/B325618.png)
